N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide: is a complex organic compound that features a combination of furan, thiophene, and sulfonylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-(furan-2-yl)thiophene and 4-methanesulfonylphenylpropanoic acid. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide: can be compared with other compounds containing furan, thiophene, or sulfonylphenyl groups.
4,4’-Difluorobenzophenone: Another compound with aromatic rings and functional groups that can be used in similar applications.
4-Methoxyphenethylamine: A compound with a different functional group but similar aromatic structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21NO5S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H21NO5S2/c1-28(24,25)15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)18-9-10-19(27-18)17-3-2-12-26-17/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23) |
InChI Key |
LGZNZNSJENWRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Origin of Product |
United States |
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